molecular formula C22H20O12 B2836151 Hispidulin 7-glucuronide CAS No. 31105-76-7

Hispidulin 7-glucuronide

Cat. No.: B2836151
CAS No.: 31105-76-7
M. Wt: 476.39
InChI Key: GVEZRDBRYNJUDQ-QSUZLTIMSA-N
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Description

Hispidulin 7-glucuronide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a methoxy group, and a chromenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hispidulin 7-glucuronide typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the oxane ring and the carboxylic acid group. Key steps include:

    Formation of the chromenyl moiety: This involves the condensation of appropriate phenolic and methoxy-substituted precursors under acidic or basic conditions.

    Introduction of the oxane ring: This step often involves glycosylation reactions, where a sugar derivative is reacted with the chromenyl intermediate.

    Formation of the carboxylic acid group: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Hispidulin 7-glucuronide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters using appropriate alkylating or acylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Alkylating agents: Methyl iodide, ethyl bromide

    Acylating agents: Acetic anhydride, benzoyl chloride

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of ethers or esters

Scientific Research Applications

Chemistry

In chemistry, Hispidulin 7-glucuronide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of multiple hydroxyl groups and the chromenyl moiety suggests that it may scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its antioxidant and anti-inflammatory properties may be beneficial in treating conditions such as cardiovascular diseases, neurodegenerative disorders, and certain cancers.

Industry

In industry, this compound is used in the development of functional materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability, stability, and performance.

Mechanism of Action

The mechanism of action of Hispidulin 7-glucuronide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exerting antioxidant effects. Additionally, it may inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.

    Rutin: A glycoside of quercetin with similar biological activities.

Uniqueness

Hispidulin 7-glucuronide is unique due to its combination of a chromenyl moiety with an oxane ring and multiple hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEZRDBRYNJUDQ-QSUZLTIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345727
Record name Hispidulin 7-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-76-7
Record name Hispidulin 7-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31105-76-7
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